5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones This compound is characterized by the presence of methoxy groups attached to both the phenyl and indanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale Suzuki-Miyaura coupling reactions. The use of efficient palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process involves the preparation of boronic acid derivatives and their subsequent coupling with aryl halides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-Methoxy-2-(4-methoxyphenyl)naphtho[1,8-bc]furylium perchlorate
Uniqueness
5-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7478-21-9 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-13-5-3-11(4-6-13)16-10-12-9-14(20-2)7-8-15(12)17(16)18/h3-9,16H,10H2,1-2H3 |
InChI Key |
RONZTPBHHXLQKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
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